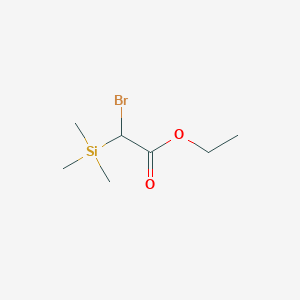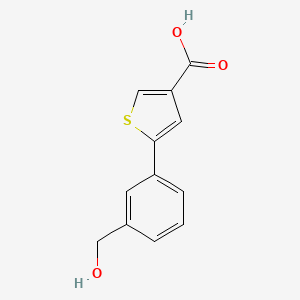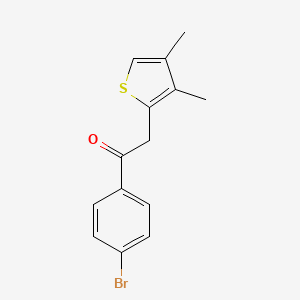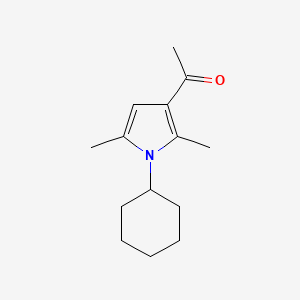
N,N-diethyl-4,4,4-trifluoro-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-oxo-4,4,4-trifluorobutyramide: is an organic compound with the molecular formula C8H12F3NO2 and a molecular weight of 211.18 g/mol . It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-oxo-4,4,4-trifluorobutyramide typically involves the reaction of N,N-diethylamine with 3-oxo-4,4,4-trifluorobutyric acid . The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of N,N-Diethyl-3-oxo-4,4,4-trifluorobutyramide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-3-oxo-4,4,4-trifluorobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the compound into or .
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Such as like or .
Major Products:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-3-oxo-4,4,4-trifluorobutyramide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-oxo-4,4,4-trifluorobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. This makes the compound a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
- N,N-Diethyl-3-oxo-4,4,4-trifluorobutanamide
- N,N-Dimethyl-3-oxo-4,4,4-trifluorobutyramide
- N,N-Diethyl-3-oxo-4,4,4-trifluoropentanamide
Uniqueness: N,N-Diethyl-3-oxo-4,4,4-trifluorobutyramide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability . This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties .
Properties
CAS No. |
452-13-1 |
|---|---|
Molecular Formula |
C8H12F3NO2 |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
N,N-diethyl-4,4,4-trifluoro-3-oxobutanamide |
InChI |
InChI=1S/C8H12F3NO2/c1-3-12(4-2)7(14)5-6(13)8(9,10)11/h3-5H2,1-2H3 |
InChI Key |
WBGSWMBNIGJJOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,7,14-Trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12064756.png)




![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)

![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)

![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)
